2-(3-Ethoxyphenyl)-4-methylpyrrolidine
Description
2-(3-Ethoxyphenyl)-4-methylpyrrolidine is a pyrrolidine derivative featuring a 3-ethoxyphenyl substituent at the 2-position and a methyl group at the 4-position of the pyrrolidine ring. Pyrrolidines are five-membered nitrogen-containing heterocycles with diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-15-12-6-4-5-11(8-12)13-7-10(2)9-14-13/h4-6,8,10,13-14H,3,7,9H2,1-2H3 |
InChI Key |
WICUNQMREYNPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(CN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 3-ethoxybenzaldehyde with 4-methylpyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3-ethoxybenzaldehyde reacts with the amine group of 4-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-Ethoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*TMP = Trimethylphenyl; MP = Methylphenyl
Key Observations:
- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound may confer greater metabolic stability and lipophilicity than methoxy-containing analogs like those in . This could influence pharmacokinetic profiles, as seen in related compounds where ethoxy groups enhance duration of action .
- Substituent Position: The 3-ethoxyphenyl group in the target compound contrasts with 4-methoxy or 2,5-dimethoxy substitutions in analogs .
Bioactivity
- Herbicidal Activity : The (Z)-3-[(4-ethoxyphenyl)...pyrrolidine-2,4-dione derivative () exhibits herbicidal activity attributed to its tricarbonylmethane structure and hydrogen-bonding capacity . The target compound’s ethoxy group may similarly engage in hydrophobic interactions or act as a hydrogen-bond acceptor.
- Antifungal/Antiarrhythmic Potential: Pyridine derivatives with ethoxy-phenyl groups (e.g., 2-ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile) show antifungal and antiarrhythmic activities , suggesting that the ethoxyphenyl-pyrrolidine scaffold could share overlapping bioactivity.
Physicochemical Properties
- Hydrogen Bonding : highlights intramolecular hydrogen bonding (O–H···O) in pyrrolidine-dione derivatives, stabilizing their conformation . The target compound’s ethoxy group may participate in similar interactions, influencing solubility and crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
